molecular formula C24H21N3O2 B2401208 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-9H-xanthene-9-carboxamide CAS No. 1798458-88-4

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-9H-xanthene-9-carboxamide

Cat. No.: B2401208
CAS No.: 1798458-88-4
M. Wt: 383.451
InChI Key: HZRBYSOOAZOFDO-UHFFFAOYSA-N
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Description

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-9H-xanthene-9-carboxamide is a complex organic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound features a pyrrolo[2,3-b]pyridine moiety linked to a xanthene carboxamide group, which contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-9H-xanthene-9-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolo[2,3-b]pyridine core. This can be achieved through various methods, including cyclization reactions and cross-coupling strategies. The xanthene carboxamide moiety is then introduced via amide bond formation, often using coupling reagents such as EDCI and HOBT under mild conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated derivatives, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-9H-xanthene-9-carboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-9H-xanthene-9-carboxamide stands out due to its dual functional groups, which confer unique chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for further research and development .

Properties

IUPAC Name

N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)-9H-xanthene-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2/c28-24(26-14-6-15-27-16-12-17-7-5-13-25-23(17)27)22-18-8-1-3-10-20(18)29-21-11-4-2-9-19(21)22/h1-5,7-13,16,22H,6,14-15H2,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZRBYSOOAZOFDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCCN4C=CC5=C4N=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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